molecular formula C10H16ClN3O4 B3082182 (1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide CAS No. 1119452-85-5

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide

Cat. No.: B3082182
CAS No.: 1119452-85-5
M. Wt: 277.7 g/mol
InChI Key: MCUKQHBUCGLGRA-UHFFFAOYSA-N
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Description

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide is a synthetic organic compound characterized by its ethanimidamide backbone, featuring a chlorine substituent at the 2-position and a morpholine-containing ester moiety. The full chemical name reflects its structural complexity: the (1E)-configuration denotes the geometry of the imine group, while the 4-(morpholin-4-yl)-4-oxobutanoyloxy group links the morpholine ring to the ethanimidamide core via an ester bond .

Properties

IUPAC Name

[(E)-(1-amino-2-chloroethylidene)amino] 4-morpholin-4-yl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O4/c11-7-8(12)13-18-10(16)2-1-9(15)14-3-5-17-6-4-14/h1-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUKQHBUCGLGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC(=O)ON=C(CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCC(=O)O/N=C(\CCl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroethanimidamide with 4-(morpholin-4-yl)-4-oxobutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the oxobutanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol derivatives of the oxobutanoyl moiety.

    Substitution: Various substituted ethanimidamide derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-2-chloro-N’-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes, potentially inhibiting their activity. The chloro group may facilitate binding to certain receptors, while the oxobutanoyl moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₀H₁₆ClN₃O₄
  • Molecular Weight : ~277.76 g/mol (calculated from atomic masses).
  • Purity : 95% (typical commercial availability) .
  • Storage : Stable at +4°C .

This compound is primarily used in research settings, though specific applications remain underexplored in the provided evidence.

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound’s closest analogs differ in substituents or heterocyclic moieties. Below is a detailed comparison:

Key Differences and Implications

(a) Morpholine vs. Piperidine Derivatives

  • This may influence pharmacokinetic properties in biological studies.

(b) Ester Linkage vs. Hydroxyl Group

  • The ester group in the target compound and its piperidine analog may confer hydrolytic instability under acidic or basic conditions, whereas the hydroxyl group in (1E)-N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide could participate in redox reactions or hydrogen bonding.

(c) Chloro Substituent

  • Its absence in the hydroxyl-containing analog limits such reactivity.

Biological Activity

Overview

(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide is a complex organic compound characterized by its unique structural features, including a morpholine ring and a chloro group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • IUPAC Name : (1E)-(1-amino-2-chloroethylidene)amino 4-morpholin-4-yl-4-oxobutanoate
  • Molecular Formula : C10H16ClN3O4
  • Molecular Weight : 277.7 g/mol
  • CAS Number : 1119452-85-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably Integrin alpha-L . The compound likely interacts through various mechanisms, including:

  • Hydrogen bonding
  • π-stacking
  • Hydrophobic interactions .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially decreasing the production of pro-inflammatory cytokines and mediators. This activity suggests a therapeutic application in conditions characterized by chronic inflammation.

Study on β-cell Protection

A notable study focused on the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings indicated that certain derivatives could significantly protect β-cell function, suggesting that this compound may have similar protective effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of specific substituents on the morpholine ring and adjacent moieties in enhancing biological activity. For example, modifications that increase hydrophilicity were correlated with improved solubility and bioavailability in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesMax Activity (%)EC50 (μM)
Compound AMorpholine ring976 ± 1
Compound BOxobutanoic acid4518 ± 4
This compoundChloro group, morpholine ringTBDTBD

Note: TBD indicates that data is still being compiled or analyzed for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide
Reactant of Route 2
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(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide

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